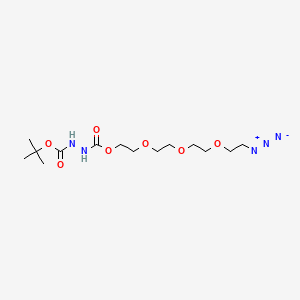

Azido-PEG4-formylhydrazine-Boc

Description

Significance of Bifunctional Linkers in Molecular Design and Chemical Biology

Bifunctional linkers are molecules that act as molecular "bridges" to connect two different chemical entities, and they are of fundamental importance in the design of complex molecular architectures. bldpharm.com These linkers possess two distinct reactive functional groups, allowing for the covalent linkage of different molecules, such as proteins, peptides, drugs, or imaging agents. highforceresearch.com This capability has proven to be an invaluable tool in a variety of biomedical applications. highforceresearch.com

The strategic use of bifunctional linkers is central to the field of bioconjugation, where they are employed to:

Improve in vivo stability: By conjugating molecules to stabilizing agents like polymers. highforceresearch.com

Enhance cell permeability: By attaching cell-penetrating peptides to drug molecules. highforceresearch.com

Develop new diagnostic tools: By linking imaging labels to biomolecules. highforceresearch.com

A prominent application of bifunctional linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). bldpharm.com PROTACs are hybrid molecules composed of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, connected by a flexible linker. bldpharm.commedchemexpress.com The choice of the linker is critical as it can dictate the spatial orientation and distance between the target protein and the E3 ligase, which is crucial for the formation of a stable and effective ternary complex leading to protein degradation. bldpharm.com Furthermore, the linker's properties, such as its length, polarity, and rigidity, can significantly influence the permeability and pharmacokinetic properties of the resulting PROTAC molecule. bldpharm.comenamine.net

| Property Influenced by Bifunctional Linker | Significance in Molecular Design |

| Spatial Orientation | Determines the correct positioning of two interacting molecules for a desired biological outcome. |

| Solubility | Can be tailored to improve the aqueous solubility of the entire conjugate. highforceresearch.com |

| Stability | Can enhance the stability of the linked molecules against degradation. highforceresearch.com |

| Pharmacokinetics | Influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. |

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Architectures

Polyethylene glycol (PEG) spacers are synthetic polymers made of repeating ethylene (B1197577) oxide units and are widely incorporated into bifunctional linkers due to their advantageous properties. chempep.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the therapeutic potential of proteins, peptides, and small molecule drugs. axispharm.comnih.gov

The key properties and roles of PEG spacers in bioconjugation include:

Increased Water Solubility: The hydrophilic nature of the ethylene oxide units enhances the solubility of hydrophobic molecules in aqueous environments. chempep.comaxispharm.com

Enhanced Biocompatibility and Reduced Immunogenicity: PEG is generally non-toxic and does not typically elicit an immune response, which is beneficial for in vivo applications. chempep.comaxispharm.com

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce its clearance by the kidneys and extend its circulation time in the bloodstream. chempep.comnih.gov

Flexibility and Optimized Spacing: The flexible nature of the PEG chain allows for better mobility and can provide the optimal distance for interactions between conjugated molecules. chempep.comresearchgate.net However, the length of the PEG spacer is a critical parameter that must be optimized, as a spacer that is too long can sometimes hinder the desired interaction. researchgate.net

The use of monodisperse PEG linkers, which have a defined molecular weight and length, allows for precise control over the architecture of the final conjugate. chempep.com

| Property of PEG Spacer | Advantage in Bioconjugation |

| Hydrophilicity | Improves solubility of the conjugate in aqueous media. thermofisher.com |

| Biocompatibility | Minimizes toxicity and adverse biological reactions. chempep.com |

| Flexibility | Allows for optimal positioning of linked molecules. chempep.com |

| Non-immunogenicity | Reduces the likelihood of an immune response against the conjugate. chempep.com |

Overview of Azide (B81097) and Hydrazide Functional Groups in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov This field has provided powerful tools for studying biomolecules in their natural environment. news-medical.net Azido-PEG4-formylhydrazine-Boc incorporates two key functional groups that are staples of bioorthogonal chemistry: an azide and a protected hydrazine (B178648).

The Azide Group: The azide (N₃) group is a small, metabolically stable functional group that is virtually absent from most biological systems. wikipedia.org Its bioorthogonality makes it an ideal chemical handle for selective modifications. acs.org Azides are well-known for their participation in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnews-medical.net These reactions are highly efficient and specific, allowing for the covalent ligation of an azide-modified molecule to an alkyne-containing partner with high fidelity. medchemexpress.com

The Hydrazide Group and Boc Protection: The other terminus of this compound features a formylhydrazine (B46547) group. Hydrazines are reactive towards aldehydes and ketones, forming stable hydrazone linkages. nih.gov This reaction is also considered bioorthogonal and is frequently used for the conjugation of molecules to biomolecules that either naturally contain or have been engineered to contain a carbonyl group. acs.org

In this compound, the hydrazine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis that is stable under many reaction conditions but can be readily removed under mild acidic conditions. chemimpex.com This protection strategy allows for the selective reaction of the azide group first. Subsequently, the Boc group can be cleaved to reveal the reactive hydrazine, which can then be used for a second conjugation step. This orthogonality is crucial for the stepwise construction of complex molecular architectures. chemimpex.compolysciences.com

| Functional Group | Bioorthogonal Reaction | Key Features |

| Azide | Click Chemistry (e.g., CuAAC, SPAAC) | Small, stable, highly selective reactivity with alkynes. medchemexpress.comwikipedia.org |

| Hydrazide (Boc-protected) | Hydrazone formation with aldehydes/ketones | Reactivity is masked by the Boc group, allowing for sequential reactions. chemimpex.compolysciences.com |

Structure

2D Structure

Properties

Molecular Formula |

C14H27N5O7 |

|---|---|

Molecular Weight |

377.39 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxycarbonylamino]carbamate |

InChI |

InChI=1S/C14H27N5O7/c1-14(2,3)26-13(21)18-17-12(20)25-11-10-24-9-8-23-7-6-22-5-4-16-19-15/h4-11H2,1-3H3,(H,17,20)(H,18,21) |

InChI Key |

OGJFAXLUGYVXKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)OCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Azido Peg4 Formylhydrazine Boc

Synthetic Routes for Azido-PEG4-formylhydrazine-Boc Formation

The synthesis of this compound involves a multi-step process that strategically combines PEGylation chemistry with the introduction of orthogonal functional groups. These routes are designed to produce a heterobifunctional linker with distinct reactive ends, allowing for sequential conjugation to different molecules. jenkemusa.com

Carbodiimide (B86325) Coupling Chemistry in Boc-Protected Hydrazide Synthesis

A key step in the synthesis of this compound is the formation of the Boc-protected hydrazide moiety. This is typically achieved through carbodiimide coupling chemistry. In this reaction, a carboxylic acid is activated by a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form a highly reactive O-acylisourea intermediate. beilstein-journals.org This intermediate then readily reacts with a Boc-protected hydrazine (B178648), such as tert-butyl carbazate (B1233558), to form a stable amide bond, resulting in the desired Boc-protected hydrazide.

The efficiency of this coupling reaction can be enhanced by the addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives accelerate the coupling process and suppress potential side reactions, such as racemization. nih.gov The general concept of peptide bond formation through the activation of a carboxyl group is a well-established principle in solid-phase peptide synthesis (SPPS) and is directly applicable here. beilstein-journals.org

Solution-Phase Synthetic Approaches Utilizing PEG4 Building Blocks

The synthesis of this compound is primarily conducted using solution-phase chemistry. This approach offers flexibility in terms of scale and purification methods. The synthesis often starts with a commercially available, monodisperse PEG4 building block, which already possesses a defined chain length. rsc.org

A common strategy involves the functionalization of a symmetrical PEG diol. One terminus is selectively modified to introduce the azide (B81097) group, while the other is derivatized to form the Boc-protected hydrazide. This often requires a series of protection and deprotection steps to ensure regioselectivity. For instance, one hydroxyl group of the PEG4 diol can be tosylated, making it a good leaving group for subsequent nucleophilic substitution with sodium azide to form the azido-PEG4 intermediate. mdpi.com The remaining hydroxyl group can then be oxidized to a carboxylic acid and subsequently coupled with tert-butyl carbazate as described in the previous section.

Alternatively, a more direct approach might involve starting with a heterobifunctional PEG4 derivative, such as α-azido-ω-hydroxyl PEG4. mdpi.com This precursor can then be directly converted to the final product by functionalizing the hydroxyl group. The use of well-defined PEG building blocks is crucial for producing a homogenous product with a discrete molecular weight, which is essential for applications in drug delivery and bioconjugation. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the choice of solvent. Careful optimization of these parameters is necessary to ensure high conversion rates, minimize side reactions, and facilitate product purification.

While not extensively documented specifically for this compound synthesis, the use of ionic liquids (ILs) as solvents or co-solvents in organic synthesis has gained significant attention due to their unique properties, such as low vapor pressure and high thermal stability. rsc.org In the context of azide-containing compounds, the choice of solvent is critical to ensure the stability of the azide group, which can be prone to decomposition.

Studies on the formation of aryl azides have shown that the reaction kinetics can be influenced by the nature of the ionic liquid. acs.org For example, the use of 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) could potentially influence the stability and reactivity of the azide moiety. The three-dimensional organization of ionic liquids can create unique microenvironments that may stabilize reactive intermediates or transition states. acs.org However, the chemical stability of the ionic liquid itself must also be considered, as some can be reactive under certain conditions. researchgate.net The tunable nature of ionic liquids, allowing for modification of both the cation and anion, offers the potential to design a solvent system that is optimal for the synthesis and stabilization of azido-PEG compounds. nih.gov

The choice between organic and aqueous solvent systems for PEGylation reactions depends on the solubility and stability of the reactants and the desired reaction kinetics. PEG itself is soluble in both aqueous and many organic solvents, a property that contributes to its versatility. lu.se

Organic Solvents: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to significantly enhance the rate and degree of PEGylation reactions. nih.govresearchgate.net This is attributed to several factors, including the potential for protein unfolding in the organic solvent, which can expose more reactive sites. nih.gov Furthermore, the hydrolysis of activated PEG reagents is often suppressed in organic solvents, leading to higher reaction efficiency. nih.govresearchgate.net For the synthesis of this compound, which involves moisture-sensitive reagents like carbodiimides, the use of anhydrous organic solvents is generally preferred.

Aqueous Solvents: Aqueous solvent systems are often preferred for bioconjugation reactions where the biological target is sensitive to organic solvents. However, for the synthesis of the linker itself, aqueous conditions can be problematic due to the hydrolysis of activated esters and the potential for side reactions. While some PEGylation reactions are conducted in aqueous buffers, the efficiency can be lower compared to organic phase reactions. nih.gov

A comparative analysis of reaction outcomes in different solvent systems is crucial for optimizing the synthesis of this compound.

| Solvent System | Advantages | Disadvantages | Relevance to Synthesis |

| Organic (e.g., DMSO, DMF) | Increased reaction rates, higher PEGylation degree, reduced hydrolysis of reagents. nih.govresearchgate.net | Potential for denaturation of sensitive biomolecules (less relevant for linker synthesis). | Preferred for the synthesis of the linker itself due to higher efficiency and compatibility with moisture-sensitive reagents. |

| Aqueous (e.g., PBS buffer) | Biocompatible, suitable for direct conjugation to proteins. | Slower reaction rates, potential for hydrolysis of activated reagents, lower yields. nih.gov | More relevant for the subsequent use of the linker in bioconjugation rather than its initial synthesis. |

Influence of Ionic Liquids (e.g., EMIM OAc) on Azide Stability

Stoichiometric Control for Efficient Product Yields

Precise control over the stoichiometry of the reactants is fundamental to maximizing the yield of the desired heterobifunctional product and minimizing the formation of unwanted side products, such as homobifunctional PEGs. researchgate.net When starting from a symmetric PEG diol, a statistical reaction would be expected to yield a mixture of monofunctionalized, difunctionalized, and unreacted starting material. researchgate.net

To achieve a high yield of the monofunctionalized intermediate, which is a precursor to the final heterobifunctional product, strategies such as using a specific stoichiometric ratio of reagents are employed. For example, in the monotosylation of PEG diols, a specific ratio of tosylating agent to PEG can significantly increase the yield of the desired monotosylated product. researchgate.net

| Reactant Ratio | Expected Outcome | Optimization Strategy |

| PEG Diol : Tosylating Agent (e.g., 1 : 0.5) | Favors monofunctionalization, but may leave unreacted starting material. | Use of catalysts and specific stoichiometric ratios to drive the reaction towards the desired product. researchgate.net |

| Activated PEG : Nucleophile (e.g., 1 : 1.1) | A slight excess of the nucleophile can drive the reaction to completion. | Monitor reaction progress to avoid excess unreacted nucleophile, which can complicate purification. |

| Carboxylic Acid : Carbodiimide : Hydrazine (e.g., 1 : 1.1 : 1.2) | Ensures complete activation of the acid and efficient coupling. | Stepwise addition of reagents and monitoring can optimize the yield. |

Deprotection Strategies for Hydrazide Moiety Liberation

The liberation of the reactive hydrazide from its tert-Butyloxycarbonyl (Boc)-protected form is a critical step in the application of this compound. This process is typically achieved through acid-catalyzed cleavage of the Boc group.

Acid-Catalyzed Removal of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazides due to its stability in basic and many nucleophilic conditions, while being readily removable under acidic conditions. semanticscholar.org The deprotection of Boc-protected hydrazides is generally accomplished using strong acids. beilstein-journals.org

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free hydrazide. nih.gov The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. organic-chemistry.org For instance, milder acidic conditions can be employed to selectively deprotect the Boc group in the presence of other acid-labile functionalities. organic-chemistry.org

The general mechanism for the acid-catalyzed deprotection of a Boc-protected hydrazide is depicted below:

Step 1: Protonation of the Boc group R-NH-NH-C(=O)O-tBu + H⁺ ⇌ R-NH-NH-C(=OH⁺)O-tBu

Step 2: Cleavage and formation of the tert-butyl cation R-NH-NH-C(=OH⁺)O-tBu → R-NH-NH-COOH + tBu⁺

Step 3: Decarboxylation to yield the free hydrazide R-NH-NH-COOH → R-NH-NH₂ + CO₂

Impact of Deprotection Conditions on Functional Group Integrity

The selection of deprotection conditions must consider the stability of other functional groups within the this compound molecule, namely the azide and the PEG chain.

The azide group is generally stable under the acidic conditions used for Boc deprotection. However, the presence of strong nucleophiles, such as thiols, in the deprotection cocktail should be avoided as they can reduce the azide.

The polyethylene (B3416737) glycol (PEG) chain is typically stable to the acidic conditions required for Boc removal. researchgate.net However, prolonged exposure to very strong acids or high temperatures could potentially lead to degradation of the PEG linker. Therefore, the deprotection is usually carried out at room temperature or below for a limited duration to ensure the integrity of the entire molecule. nih.gov

The table below summarizes the compatibility of key functional groups with common Boc deprotection reagents.

| Functional Group | Reagent Compatibility | Potential Side Reactions |

| Azide | Stable to TFA, HCl | Reduction by thiols |

| PEG Chain | Generally stable | Degradation with prolonged exposure to strong acids/heat |

| Formyl | Generally stable | Potential for hydrolysis under strong aqueous acidic conditions |

Considerations for Side Reactions and Mitigation

During the synthesis and subsequent reactions of hydrazide-containing compounds, several side reactions can occur, which may reduce the yield and purity of the desired product.

Acylation of Hydrazide Moieties by Carboxylic Acids during Synthesis

In synthetic pathways where carboxylic acids are present, such as in peptide synthesis, the nucleophilic hydrazide can be acylated as a side reaction. researchgate.netnih.gov This is particularly relevant when using coupling reagents to activate carboxylic acids for amide bond formation. The acylated hydrazide is no longer reactive towards its intended target, such as an aldehyde or ketone.

To mitigate this, the hydrazide is often protected, as is the case with the Boc group in this compound. acs.orgrug.nl This protection strategy prevents the unwanted acylation of the hydrazide during coupling steps. rug.nl The choice of protecting group is crucial and should be orthogonal to other protecting groups present in the molecule to allow for selective deprotection. semanticscholar.org

Deformylation Methods for Hydrazide Recovery in Synthetic Pathways

In some synthetic procedures, particularly those involving formic acid, accidental formylation of the hydrazide can occur. researchgate.netnih.govpharm.or.jp Formylation is often faster than acetylation and can significantly reduce the yield of the desired product. researchgate.netnih.gov

Should formylation occur, methods are available to remove the formyl group and recover the free hydrazide. researchgate.netpharm.or.jp Treatment with hydrazine hydrate (B1144303) or hydroxylamine (B1172632) can effectively cleave the formyl group. researchgate.netpharm.or.jp

The table below outlines the conditions and efficacy of these deformylation methods.

| Reagent | Conditions | Efficacy | Reference |

| Hydrazine Hydrate | 10 eq, CH₃CN/H₂O (1/1), 50°C, 2h | Complete deformylation | pharm.or.jp |

| Hydrazine Hydrate | 10 eq, CH₃CN/H₂O (1/1), 20°C, 5h | ~50% deformylation | pharm.or.jp |

| Hydroxylamine | 10 eq, CH₃CN/H₂O (1/1), 50°C | Slower than hydrazine | pharm.or.jp |

It is important to note that deformylation with hydrazine at elevated temperatures might not be suitable for all molecules, especially complex peptides, as it can potentially cause side reactions like racemization or diketopiperazine formation. pharm.or.jp

Chemical Reactivity and Mechanistic Investigations of Azido Peg4 Formylhydrazine Boc

Hydrazide Group Reactivity in Carbonyl Condensation Reactions

The Boc-protected formylhydrazine (B46547) group of Azido-PEG4-formylhydrazine-Boc, after deprotection, provides a hydrazide functionality. This hydrazide group is reactive towards aldehydes and ketones, forming a hydrazone linkage. lumiprobe.combroadpharm.com

The reaction between a hydrazide and an aldehyde or ketone is a classic condensation reaction that results in the formation of a hydrazone bond. libretexts.org This reaction is a variation of imine formation. libretexts.org The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

This reaction is particularly useful for targeting carbonyl groups that can be found in proteins as a result of oxidative stress or can be generated in biomolecules like saccharides and RNA through periodate (B1199274) oxidation of 1,2-diols. lumiprobe.com

The stability of the hydrazone bond is a critical consideration for its application in bioconjugation. The C=N bond of a hydrazone is susceptible to hydrolysis, meaning the reaction is reversible, especially under acidic conditions. researchgate.net The rate of this reversal can be influenced by the electronic and steric properties of the substituents on both the carbonyl compound and the hydrazide.

Research has focused on strategies to enhance the stability of the hydrazone linkage. For instance, conjugation to α-amino-hydrazides can lead to the formation of more stable heterocyclic structures. acs.org In some cases, the hydrazone can be further reduced to a more stable hydrazine (B178648) linkage.

Table 2: Factors Influencing Hydrazone Bond Stability

| Factor | Effect on Stability | Rationale |

| pH | Less stable at low pH | Hydrolysis is acid-catalyzed. |

| Electronic Effects | Electron-withdrawing groups on the carbonyl can decrease stability. | Increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. |

| Steric Hindrance | Increased steric bulk around the C=N bond can increase stability. | Hinders the approach of water for hydrolysis. |

| Conjugation | Conjugation can increase stability. | Delocalizes electron density, stabilizing the C=N bond. |

This table summarizes general trends in hydrazone bond stability.

Formation of Hydrazone Bonds with Aldehydes and Ketones

Interplay and Orthogonality of Azide (B81097) and Hydrazide Reactivity

A significant advantage of this compound is the orthogonal reactivity of its azide and hydrazide functional groups. rsc.org This means that the azide can be reacted selectively in the presence of the protected hydrazide, and the deprotected hydrazide can be reacted in the presence of the azide, without interference. researchgate.netnih.gov

This orthogonality allows for the stepwise or simultaneous conjugation of different molecules. For example, the azide can be used in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click" reaction, while the hydrazide can be used to target a carbonyl-containing biomolecule. rsc.orgmedchemexpress.com This dual reactivity is highly valuable in creating complex, multi-component systems for applications in drug delivery, diagnostics, and materials science. acs.orgnih.gov

The ability to perform multiple, independent conjugation reactions on a single linker molecule opens up possibilities for creating sophisticated biomolecular architectures. For instance, a therapeutic agent could be attached via the azide, while a targeting ligand is attached via the hydrazide, all connected by the hydrophilic PEG spacer.

Applications in Advanced Chemical and Biological Research

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the body's own cellular machinery to selectively degrade target proteins associated with disease. These chimeric molecules consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. The linker is a critical component that influences the efficacy and physicochemical properties of the PROTAC.

Azido-PEG4-formylhydrazine-Boc as a Versatile Linker in PROTAC Architectures

This compound serves as a highly adaptable linker for constructing PROTACs. medchemexpress.eu Its distinct functional groups each play a crucial role in the assembly of the final molecule. The azide (B81097) group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation. medchemexpress.com The PEG4 portion of the linker, consisting of four ethylene (B1197577) glycol units, imparts increased hydrophilicity and flexibility to the PROTAC molecule. explorationpub.combiochempeg.com This enhanced water solubility is advantageous for improving the molecule's compatibility with physiological environments. precisepeg.com The formylhydrazine (B46547) group, once deprotected, provides a reactive handle for conjugation to another part of the PROTAC, typically through condensation reactions. The Boc (tert-butyloxycarbonyl) group protects the formylhydrazine, preventing unwanted side reactions during synthesis and allowing for controlled, sequential conjugation steps.

Strategic Linker Optimization in PROTAC Development

The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points are critical determinants of the PROTAC's activity. nih.gov The length of the linker, for instance, must be carefully optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com A linker that is too short may lead to steric hindrance, preventing the two proteins from binding simultaneously, while an overly long linker might not effectively bring the proteins into close enough proximity for ubiquitination to occur. explorationpub.com

The composition of the linker also significantly impacts the PROTAC's properties. The inclusion of PEG units, as seen in this compound, is a common strategy to improve solubility and cell permeability. nih.gov However, the atomic composition can also affect potency. In some cases, replacing alkyl chains with PEG units has been shown to decrease degradation activity, highlighting the empirical nature of linker optimization. nih.gov Furthermore, the rigidity of the linker can be tuned to pre-organize the PROTAC into a bioactive conformation, potentially enhancing selectivity and the formation of the ternary complex. precisepeg.comnih.gov

| Linker Component | Key Function in PROTAC Development |

| Azide (N3) | Enables specific and efficient conjugation via "click chemistry" (e.g., CuAAC, SPAAC). medchemexpress.com |

| PEG4 Spacer | Increases hydrophilicity, flexibility, and solubility of the PROTAC molecule. explorationpub.combiochempeg.com |

| Formylhydrazine | Provides a reactive handle for conjugation after deprotection. |

| Boc Group | Protects the formylhydrazine to control the sequence of conjugation steps. |

Conjugation Strategies for E3 Ubiquitin Ligase Ligands and Target Protein Binders

The assembly of a PROTAC using a linker like this compound involves a series of strategic chemical reactions. The bifunctional nature of the linker allows for the sequential attachment of the E3 ligase ligand and the target protein binder. nih.gov

For instance, the azide group on the linker is well-suited for reaction with an alkyne-modified binding ligand through click chemistry. medchemexpress.com This reaction is highly specific and can be performed under mild, biocompatible conditions. On the other end of the linker, after the removal of the Boc protecting group, the exposed formylhydrazine can be conjugated to a suitable functional group on the other binding ligand, such as a ketone or aldehyde, through a condensation reaction to form a hydrazone linkage. The order of these conjugation steps can be tailored based on the specific chemistry of the ligands involved.

Advanced Bioconjugation and Molecular Labeling Methodologies

The unique chemical handles of this compound also make it a valuable reagent in the broader field of bioconjugation, which involves the chemical modification of biomolecules to create novel probes, diagnostics, and therapeutics.

Functionalization of Proteins, Peptides, and Antibodies

Site-specific modification of proteins, peptides, and antibodies is crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs) and diagnostic reagents. broadpharm.com The azide group of this compound provides a bioorthogonal handle for such modifications. nih.gov This means the azide can react specifically with a partner functional group, such as a cyclooctyne (B158145) (e.g., DBCO or BCN), without interfering with the native functional groups present in the biomolecule. medchemexpress.comrsc.org

This strategy has been successfully employed for the PEGylation of antibodies, a process that can improve their pharmacokinetic properties. broadpharm.comresearchgate.net By introducing an azide group onto the antibody, either chemically or through genetic encoding of an azide-containing amino acid, a PEG linker like this compound can be attached via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. researchgate.netrsc.org This method allows for precise control over the location and stoichiometry of PEG attachment, leading to more homogeneous and well-defined conjugates. researchgate.net

| Biomolecule | Application of this compound | Conjugation Chemistry |

| Proteins | Site-specific modification, PEGylation. broadpharm.comnih.gov | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.org |

| Peptides | Creation of peptide-based PROTACs (p-PROTACs). biochempeg.com | Click Chemistry (e.g., CuAAC, SPAAC). medchemexpress.com |

| Antibodies | Development of Antibody-Drug Conjugates (ADCs), diagnostic reagents. broadpharm.com | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netrsc.org |

Nucleic Acid Labeling and Modification for Genomic Studies

The ability to label and modify nucleic acids is fundamental to many techniques in genomics and molecular biology. The azide functionality of this compound offers a powerful tool for these applications. Oligonucleotides can be synthesized with a terminal alkyne group, which can then be specifically reacted with the azide of the linker via a copper-catalyzed or strain-promoted cycloaddition reaction. rsc.org

This allows for the attachment of various moieties to the nucleic acid, such as fluorescent dyes for imaging, biotin (B1667282) for purification, or other reporter molecules. The PEG spacer can also be beneficial in this context, improving the solubility and reducing potential steric hindrance of the attached label. This approach to nucleic acid modification is valuable for applications such as gene expression analysis, in situ hybridization, and the development of nucleic acid-based diagnostics. rsc.org

Modification of Glycoproteins and Other Biomolecules

The modification of glycoproteins and other biomolecules is crucial for studying their functions, interactions, and localization. This compound provides a precise method for this purpose, primarily through the reactivity of its hydrazide group.

After the removal of the Boc (tert-Butyloxycarbonyl) protecting group under mild acidic conditions, a reactive hydrazide is exposed. broadpharm.com This hydrazide group can specifically react with carbonyl groups, such as aldehydes and ketones, to form a stable hydrazone linkage. lumiprobe.combroadpharm.com While naturally occurring carbonyl groups on proteins can be rare, they can be readily and selectively introduced into the glycan portions of glycoproteins. A common strategy involves the mild periodate (B1199274) oxidation of cis-diol functionalities within the sugar residues, which cleaves the bond between adjacent carbons and generates two aldehyde groups.

This process allows for the site-specific attachment of the Azido-PEG4-hydrazide moiety to the carbohydrate domains of glycoproteins. The azide group then becomes available for further modification via click chemistry, allowing for the attachment of reporter molecules, affinity tags, or other functional probes. This dual-reactivity enables the targeted labeling and study of glycoproteins in complex biological systems.

Table 1: Reactive Groups and Conjugation Chemistry

| Functional Group | Protecting Group | Reactive Partner | Resulting Bond | Key Application |

|---|---|---|---|---|

| Formylhydrazine | Boc | Aldehyde/Ketone | Hydrazone | Glycoprotein/Biomolecule labeling |

Surface Functionalization and Engineering of Biomaterials

The functionalization of surfaces is a cornerstone of biomaterial science, aiming to control biological interactions at the material interface. This compound is an effective reagent for modifying the surfaces of biomaterials and nanotechnology platforms. biochempeg.com

The process typically involves two main steps that leverage the molecule's bifunctional nature. First, the hydrazide end of the molecule can be used to anchor the linker to a surface that has been pre-functionalized with aldehyde or ketone groups. Alternatively, and more commonly, the azide group is utilized for attachment. The azide can react with surfaces functionalized with alkyne groups (or strained alkynes like BCN or DBCO) via highly efficient and specific click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.combroadpharm.com

Once the linker is tethered to the surface, the Boc-protected hydrazide can be deprotected to present a reactive handle for the subsequent immobilization of biomolecules, such as proteins or peptides that contain or have been modified to contain a carbonyl group. The hydrophilic PEG4 spacer plays a critical role in this context by extending the attached biomolecule away from the surface, which can reduce steric hindrance and improve its accessibility and function. Furthermore, the PEG chain enhances the solubility and hydrophilicity of the surface, which can help to reduce non-specific protein adsorption. broadpharm.com

Development of Antibody-Drug Conjugates (ADCs) and Targeted Delivery Systems

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile. biochempeg.com this compound is a molecule designed for use as a component in these sophisticated systems. chemsrc.comhodoodo.com

Role of PEG Linkers in Enhancing Aqueous Solubility and Reducing Steric Hindrance for ADCs

Many potent cytotoxic payloads used in ADCs are highly hydrophobic. Conjugating them to an antibody can lead to aggregation, reduced solubility, and poor stability in circulation. biochempeg.com Polyethylene (B3416737) glycol (PEG) linkers are widely incorporated into ADC design to overcome these challenges.

The PEG4 segment in this compound imparts several beneficial properties:

Reduced Steric Hindrance : The PEG spacer provides distance between the bulky antibody and the drug payload. This separation can be crucial for allowing the payload to interact effectively with its intracellular target after being released. mdpi.com

Improved Pharmacokinetics : PEGylation is known to increase the hydrodynamic radius of molecules, which can extend their circulation half-life by reducing renal clearance. It can also shield the ADC from proteolytic degradation and reduce its immunogenicity. biochempeg.com

Strategies for Drug-Linker-Antibody Conjugation Utilizing this compound

This compound offers a modular approach for constructing ADCs due to its two distinct reactive ends. A general strategy involves a multi-step process:

Payload Attachment : The cytotoxic drug is first modified with a reactive group that can be conjugated to the linker. For example, the drug could be functionalized with an aldehyde or ketone. The Boc protecting group on the this compound is then removed, and the resulting free hydrazide is reacted with the carbonyl-containing drug to form a drug-linker conjugate with a terminal azide group.

Antibody Modification : A reactive alkyne handle is introduced onto the antibody. This can be achieved through various site-specific modification techniques, such as modifying lysine (B10760008) residues or engineering specific amino acids into the antibody sequence.

Click Chemistry Conjugation : The azide-functionalized drug-linker construct is then "clicked" onto the alkyne-modified antibody using a bioorthogonal reaction like CuAAC or SPAAC. chemsrc.commedchemexpress.com This forms a stable triazole linkage, completing the assembly of the ADC. broadpharm.com

This modular strategy allows for the separate preparation and purification of the components before the final conjugation step, providing a high degree of control over the final ADC structure and drug-to-antibody ratio (DAR).

Contributions to Chemical Biology Probes and Biosensor Development

Chemical probes and biosensors are essential for interrogating biological systems. The ability to link different molecular components together in a controlled manner is fundamental to their design.

2 Applications in Genomic Library Construction and Functional Genomics Research

Currently, there is a lack of direct, published research detailing the specific application of This compound in the construction of genomic libraries or in functional genomics research. The primary documented use for this and structurally similar compounds, such as Azido-PEG4-hydrazide, is as a PEG-based PROTAC linker for use in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.com However, the unique bifunctional nature of this compound, featuring both a protected hydrazine (B178648) and an azide group, allows for informed speculation on its potential roles in these advanced research areas, drawing parallels from established chemical methodologies in genomics.

The core of its potential utility lies in its two distinct reactive ends, separated by a flexible and hydrophilic PEG4 spacer. The formylhydrazine moiety is reactive toward aldehyde groups, while the azide group is primed for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." medchemexpress.comlumiprobe.com

Hypothetical Applications in Genomic Analysis

A plausible, albeit currently hypothetical, application for this compound in genomics is in the labeling and subsequent analysis of specific features within a genome, such as sites of DNA damage.

Labeling of Abasic Sites: Apurinic/apyrimidinic (AP) sites are common forms of DNA damage where a base is lost, leaving behind an aldehyde group in the deoxyribose sugar. nih.govwikipedia.org Hydrazine derivatives are known to react with these aldehyde groups. nih.gov Following the deprotection of the Boc group to reveal the reactive hydrazine, the formylhydrazine end of the molecule could covalently bind to these AP sites.

Clickable Handle for Downstream Analysis: Once attached to the DNA at the damage site, the terminal azide group of the linker serves as a handle for click chemistry. idtdna.com This would allow for the attachment of various molecules for detection or enrichment, such as:

Biotin: For affinity purification of DNA fragments containing AP sites using streptavidin-coated beads. rsc.org

Fluorophores: For microscopic visualization and quantification of DNA damage. thermofisher.com

This dual-functionality would enable researchers to specifically tag and isolate damaged DNA segments from a complex genomic sample for further analysis, such as sequencing, to understand the distribution and context of DNA damage. A similar principle is employed by Aldehyde Reactive Probes (ARPs), which are biotinylated reagents with hydroxylamine (B1172632) or hydrazine groups that react with aldehydic AP sites. nih.gov

Potential Role in Specialized Genomic Library Construction

Genomic library construction involves fragmenting the genome and ligating the fragments into vectors. dojindo.com While standard methods are well-established, specialized libraries often require chemical modifications. The "ClickSeq" methodology, for instance, demonstrates the power of click chemistry in library preparation. In this method, reverse transcription is terminated using azido-nucleotides, which places an azide group at the 3' end of the cDNA. A sequencing adapter modified with an alkyne is then "clicked" on, bypassing traditional enzymatic ligation. clickseqtechnologies.comnih.gov

While this compound is not directly used in this way, a bifunctional linker with its properties could theoretically be used to construct libraries from DNA that has been specifically modified to contain aldehyde groups. This could be a method for enriching for certain DNA features or for creating libraries from DNA containing specific types of modifications or damage.

The table below outlines the potential reactive partners and resulting applications for the functional groups of this compound in a genomics context.

| Functional Group | Reactive Partner in/on DNA | Potential Application | Supporting Principle |

| Formylhydrazine (after deprotection) | Aldehyde group at an apurinic/apyrimidinic (AP) site | Labeling sites of DNA damage | Hydrazine derivatives react with aldehydes. nih.govnih.gov |

| Formylhydrazine (after deprotection) | Aldehyde group on a modified nucleotide (e.g., 5-formylcytosine) | Mapping of epigenetic modifications | Aldehyde-reactive probes are used to tag 5fC. rsc.org |

| Azide | Alkyne-modified sequencing adapter | Ligation of adapters for NGS library preparation | Click chemistry is used to ligate adapters in methods like ClickSeq. clickseqtechnologies.comnih.gov |

| Azide | Alkyne-modified biotin or fluorophore | Affinity pull-down or imaging of labeled DNA fragments | Azide-alkyne click chemistry is a standard bioconjugation technique. idtdna.com |

Analytical and Characterization Methodologies for Azido Peg4 Formylhydrazine Boc and Its Conjugates

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation and quantification of Azido-PEG4-formylhydrazine-Boc.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a detailed map of the molecule's atomic framework.

In ¹H NMR spectroscopy, the chemical shifts, integrations, and coupling patterns of the protons provide extensive structural information. For instance, the protons of the polyethylene (B3416737) glycol (PEG) chain typically appear as a complex multiplet in the range of 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the azide (B81097) group and the formylhydrazine-Boc moiety will have distinct chemical shifts, confirming the presence and location of these functional groups. The tert-butoxycarbonyl (Boc) protecting group will exhibit a characteristic singlet peak around 1.4 ppm, corresponding to its nine equivalent protons. jrespharm.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbons of the PEG backbone resonate in the region of 60-70 ppm. The carbon atoms directly bonded to the nitrogen of the azide and hydrazine (B178648) groups will have characteristic chemical shifts, confirming the successful installation of these functionalities. The carbonyl carbon of the Boc group and the formyl carbon also have distinct and predictable resonances. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further resolve complex spectra and definitively assign proton and carbon signals, ensuring the correct connectivity of the entire molecule. rsc.org

Table 1: Representative NMR Data for this compound This table presents expected chemical shift ranges based on typical values for similar functional groups and PEG linkers. Actual values may vary depending on the solvent and experimental conditions.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl (Boc) | ~1.4 (s, 9H) | ~28 (s), ~80 (s, quaternary C) |

| PEG Backbone (-CH₂CH₂O-) | ~3.6-3.7 (m) | ~68-71 (m) |

| Methylene adjacent to Azide (-CH₂-N₃) | ~3.4 (t) | ~51 (t) |

| Methylene adjacent to Hydrazine (-CH₂-NH-) | ~3.5 (t) | ~69 (t) |

| Formyl Proton (-CHO) | ~8.0 (s) | - |

| Formyl Carbon (-CHO) | - | ~160 (d) |

| NH Protons | Variable | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Detection

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of this compound and for identifying any potential impurities. chempep.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

ESI-MS is particularly well-suited for analyzing polar molecules like PEG derivatives. It allows for the accurate determination of the molecular mass of the parent compound, typically observed as protonated or sodiated adducts ([M+H]⁺ or [M+Na]⁺). researchgate.net The high resolution of modern mass spectrometers enables the confirmation of the elemental composition of the molecule, providing strong evidence for its identity. This technique is also highly sensitive for detecting impurities, which may include starting materials, byproducts from the synthesis, or PEG oligomers with different numbers of ethylene (B1197577) glycol units.

MALDI-Time of Flight (TOF) MS is another valuable technique, especially for the analysis of PEGylated conjugates. quality-assistance.comnih.gov It can be used to determine the molecular weight distribution of the PEG linker itself and to confirm the successful conjugation to a biomolecule by observing the corresponding mass shift. researchgate.net For instance, upon conjugation of this compound to a protein, the mass of the resulting conjugate will increase by the mass of the linker, which can be precisely measured by MALDI-TOF MS.

Table 2: Expected Mass Spectrometry Data for this compound

| Analyte | Ionization Technique | Expected m/z | Information Gained |

|---|---|---|---|

| This compound | ESI-MS | [M+H]⁺, [M+Na]⁺ | Molecular weight confirmation, impurity profile |

| This compound Conjugate | MALDI-TOF MS | Mass of biomolecule + mass of linker | Confirmation of conjugation, degree of PEGylation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy offers a straightforward and effective method for quantifying this compound and for monitoring the progress of conjugation reactions. While the PEG chain itself does not absorb significantly in the UV-Vis range, the functional groups within the molecule can be exploited for spectroscopic analysis.

The azide group has a weak but characteristic absorption in the UV region, which can be monitored to follow the progress of azide-alkyne cycloaddition reactions (click chemistry). nih.govd-nb.info As the azide reacts, its corresponding absorbance will decrease over time. More commonly, a chromophore can be introduced during the reaction, or the biomolecule to which the linker is being conjugated may have its own distinct UV-Vis signature (e.g., proteins containing tryptophan and tyrosine residues absorb around 280 nm).

For quantification of the Boc-protected hydrazine, derivatization with a chromogenic aldehyde, such as p-dimethylaminobenzaldehyde (DMAB), can be employed. This reaction forms a colored product with a strong absorbance in the visible region, allowing for sensitive quantification using a standard curve. scholarsresearchlibrary.com Furthermore, after deprotection of the Boc group, the resulting free hydrazine can be quantified. The progress of the conjugation of the hydrazide to an aldehyde-containing biomolecule can be monitored by observing changes in the UV-Vis spectrum.

Table 3: UV-Vis Spectroscopy Applications for this compound

| Application | Methodology | Wavelength Range (nm) | Principle |

|---|---|---|---|

| Reaction Monitoring (Click Chemistry) | Monitoring disappearance of azide | ~250-280 | The azide group has a weak UV absorbance that diminishes upon reaction. nih.govrsc.org |

| Quantification of Hydrazine | Derivatization with DMAB | ~450-460 | Formation of a colored hydrazone product. scholarsresearchlibrary.com |

| Monitoring Conjugation to Proteins | Monitoring protein absorbance | ~280 | Changes in the local environment of aromatic amino acids upon conjugation can alter the absorbance. |

Chromatographic Purification and Analytical Techniques

Chromatographic methods are essential for both the purification of this compound and its conjugates, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of conjugation reactions. chempep.comnih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used for this purpose.

In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a gradient of an organic solvent (e.g., acetonitrile) in water, it is possible to separate this compound from any unreacted starting materials, byproducts, or other impurities. rsc.org The purity of the compound can be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

RP-HPLC is also invaluable for monitoring conjugation reactions. unipd.it For example, when conjugating the linker to a protein, the reaction mixture can be periodically analyzed by RP-HPLC. The chromatogram will show the disappearance of the starting materials and the appearance of the product peak, which will have a different retention time. reading.ac.uknih.gov This allows for the optimization of reaction conditions and the determination of reaction completion.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, C4) mdpi.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV at 220 nm or 280 nm (for protein conjugates) |

| Flow Rate | Typically 1.0 mL/min |

Size-Exclusion Chromatography (SEC) for Separation of PEGylated Species and Conjugates

Size-Exclusion Chromatography (SEC) is a form of liquid chromatography that separates molecules based on their hydrodynamic volume in solution. creativepegworks.com This technique is particularly useful for the analysis and purification of PEGylated biomolecules.

When this compound is conjugated to a large biomolecule like a protein, the resulting conjugate will have a larger hydrodynamic radius than the unconjugated protein. SEC can effectively separate the PEGylated protein from the unreacted protein and any excess linker. lcms.czresearchgate.net The elution profile from an SEC column provides information about the extent of PEGylation, with species of higher molecular weight (and thus larger size) eluting earlier. nih.gov

SEC is also a valuable tool for characterizing the aggregation state of the final conjugate. The presence of high molecular weight species, which would elute very early in the chromatogram, can indicate aggregation, a critical quality attribute to monitor for biotherapeutics. chromatographyonline.com While SEC is powerful for separation based on size, it is often coupled with other detectors like multi-angle light scattering (MALS) to obtain absolute molecular weight information, as the hydrodynamic volume of PEGylated proteins does not always correlate directly with molecular weight in the same way as globular proteins. amazonaws.com

Table 5: Applications of SEC in the Analysis of this compound Conjugates

| Application | Information Obtained | Typical Observation |

|---|---|---|

| Separation of Conjugate from Unreacted Protein | Purity of the conjugate | Conjugate elutes earlier than the unconjugated protein. canterbury.ac.nz |

| Analysis of Degree of PEGylation | Distribution of mono-, di-, etc. PEGylated species | Multiple peaks or a broad peak for the conjugate, corresponding to different degrees of PEGylation. researchgate.net |

| Detection of Aggregates | Presence of high molecular weight species | Peaks eluting at or near the void volume of the column. chromatographyonline.com |

| Removal of Excess Linker | Purification of the conjugate | The small molecule linker elutes much later than the protein and conjugate. creativepegworks.com |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. sigmaaldrich.comlibretexts.org It operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically a silica (B1680970) gel or alumina-coated plate) and a liquid mobile phase. wisc.eduijcrt.org This separation allows for the qualitative assessment of the consumption of starting materials and the formation of products. wisc.edu

In the context of reactions involving this compound, TLC is an indispensable tool. For instance, during a conjugation reaction where the azide group reacts with an alkyne-functionalized molecule (a "click" reaction), TLC can distinguish the starting azide linker from the newly formed triazole product. frontiersin.org The change in polarity between the reactant and the product results in different retention factors (Rf values), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. jk-sci.com Lanes for the starting materials are also spotted for comparison. researchgate.net The choice of the mobile phase (eluent) is critical and often requires optimization. jk-sci.com A common starting point for PEGylated compounds involves solvent systems like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) or ethyl acetate (B1210297) and hexanes. nih.govnih.gov For example, a mobile phase of 94:6 (v/v) CHCl₃–EtOAc has been used for similar azide-containing compounds. nih.gov The spots can be visualized under UV light if the compounds are UV-active, or by using chemical staining agents such as potassium permanganate (B83412) (KMnO₄) or cerium molybdate, followed by heating. frontiersin.orgnih.gov

The progress of the reaction is determined by the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. wisc.edu An ideal separation will show distinct spots for all components.

Table 1: Example TLC Monitoring of a Click Reaction with an Azido-PEG4 Linker

| Time Point | Starting Material (Azide) Spot Intensity | Product (Triazole) Spot Intensity | Rf Value (Product) |

| 0 min | High | None | N/A |

| 30 min | Medium | Low | 0.45 |

| 60 min | Low | Medium | 0.45 |

| 120 min | None | High | 0.45 |

This interactive table illustrates a typical outcome for TLC monitoring. The data is representative of a successful reaction where the starting material is consumed over time, leading to the formation of a product with a specific Rf value.

Quantitative Methodologies for Assessing Bioconjugation Efficiency

While TLC is excellent for qualitative monitoring, quantitative methods are necessary to determine the precise efficiency of a bioconjugation reaction. This involves measuring the extent to which the functional groups on the linker have reacted to form the desired conjugate.

Fluorescence Spectroscopy for Click Chemistry Validation

Fluorescence spectroscopy is a highly sensitive technique that can be used to validate and quantify click chemistry reactions. rsc.org This method is particularly useful when one of the reaction partners is either inherently fluorescent or is tagged with a fluorescent probe.

In a common approach, a non-fluorescent azide or alkyne molecule is designed to become fluorescent upon successful cycloaddition. This "turn-on" fluorescence provides a direct measure of the reaction's progress and yield. Alternatively, if this compound is reacted with a biomolecule that has been pre-labeled with a fluorescent alkyne (e.g., a dye-cyclooctyne conjugate), the resulting bioconjugate can be quantified. researchgate.net

The process involves measuring the fluorescence intensity of the reaction mixture at specific excitation and emission wavelengths. A calibration curve, prepared using known concentrations of the fluorescent product, allows for the determination of the concentration of the newly formed bioconjugate in the sample. This method is highly sensitive and can be adapted for high-throughput screening of reaction conditions. Research has demonstrated the utility of this approach for labeling proteins and monitoring their dynamics in complex biological systems. rsc.org

Table 2: Research Findings on Fluorescence-Based Click Chemistry Validation

| Fluorophore Type | Reaction Monitored | Key Finding |

| Coumarin Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescence intensity increases significantly upon triazole formation, enabling real-time monitoring. |

| Fluorescein-PEG-Azide | Labeling of newly synthesized proteins | Successful labeling of dendritic neuronal proteins confirmed with high sensitivity. rsc.org |

| Texas Red-PEG-Alkyne | Labeling of newly synthesized proteins | Demonstrated chemoselective labeling in both dissociated neurons and brain tissue slices. rsc.org |

| Azido-Fluorescein | Conjugation to Azide-Functionalized BSA | Demonstrated the utility of a heterobifunctional linker in a sequential click reaction quantified by fluorescence. researchgate.net |

This interactive table summarizes findings from studies where fluorescence was used to validate click chemistry reactions, highlighting the versatility of this method.

Measurement of Functional Group Modification Yields

Determining the yield of functional group modification is critical for characterizing the final bioconjugate. This is often expressed as the degree of PEGylation or the percentage of successful ligation. nih.gov

Several techniques can be employed to quantify modification yields:

UV-Vis Spectroscopy: If the attached molecule has a distinct UV-Vis absorbance profile, the concentration of the conjugate can be determined using the Beer-Lambert law. For example, after reacting the azide group of the linker, the Boc-protected hydrazine can be deprotected to reveal a free hydrazine. This hydrazine can then be reacted with an aldehyde-containing chromophore. The increase in absorbance at the chromophore's specific wavelength can be used to quantify the amount of accessible hydrazine, thereby providing the modification yield. A similar method involves using reagents like Fmoc-Cl to react with free amine groups, followed by cleavage and spectrophotometric quantification of the resulting dibenzofulvene adduct. diva-portal.org

Mass Spectrometry (MS): MS is a powerful technique for characterizing bioconjugates. nih.gov It provides the exact molecular weight of the conjugate, allowing for confirmation of the final product and determination of the number of linkers attached to a biomolecule (e.g., a protein).

High-Performance Liquid Chromatography (HPLC): HPLC separates the components of a mixture based on their affinity for a stationary phase. nih.gov By comparing the peak areas of the unreacted biomolecule and the final conjugate, the conjugation yield can be calculated. Different modes of HPLC, such as reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC), can be used depending on the properties of the conjugate.

Gel Electrophoresis (SDS-PAGE): For protein conjugates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can visualize the conjugation yield. rsc.org The attachment of the this compound linker and its subsequent payload to a protein increases its molecular weight, causing it to migrate more slowly through the gel. By staining the gel and using densitometry to measure the intensity of the bands corresponding to the unconjugated and conjugated protein, the yield can be estimated. rsc.org Studies have shown that conjugation yields can be influenced by factors such as the length of the PEG linker. rsc.org

Table 3: Comparison of Methods for Quantifying Modification Yield

| Method | Principle | Advantages | Limitations |

| UV-Vis Spectroscopy | Absorbance of light by a chromophore | Simple, rapid, widely available | Requires a chromophore; can have interference from other absorbing species |

| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High accuracy and specificity; provides molecular weight | Can be complex; may require sample purification |

| HPLC | Differential partitioning between mobile and stationary phases | High resolution and sensitivity; quantitative | Requires method development; can be time-consuming |

| SDS-PAGE | Electrophoretic mobility based on size | Simple, visual assessment of protein conjugation | Semi-quantitative; lower resolution than HPLC or MS |

This interactive table compares various methodologies used to assess the efficiency of bioconjugation, outlining their principles, benefits, and drawbacks.

Computational and Theoretical Studies in Azido Peg4 Formylhydrazine Boc Research

In Silico Predictions of Reactivity and Selectivity in Conjugation Reactions

In silico methods are crucial for predicting the reactivity of the functional groups in Azido-PEG4-formylhydrazine-Boc: the azide (B81097), the protected formylhydrazine (B46547), and the Boc protecting group. These predictions help in planning synthesis, understanding reaction mechanisms, and optimizing conjugation conditions.

Azide Group Reactivity: The azide moiety is designed for "click chemistry" reactions, primarily the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com Computational chemistry, particularly Density Functional Theory (DFT) calculations, can model these reactions to predict their feasibility and kinetics. acs.org For CuAAC, calculations help elucidate the catalytic cycle and the reasons for its high efficiency and regioselectivity, which yields the 1,4-disubstituted triazole product. organic-chemistry.org For SPAAC, which avoids a cytotoxic copper catalyst, DFT studies can predict reaction rates with different cyclooctynes (like DBCO or BCN) by calculating activation energy barriers. acs.org Algorithms and specialized software like AutoClickChem have been developed to perform click chemistry reactions in silico, allowing for the rapid generation and screening of large virtual libraries of potential conjugates. nih.govplos.org

Formylhydrazine Group Reactivity: The formylhydrazine group, after deprotection of the Boc group, is used for forming hydrazone linkages with aldehydes or ketones. mdpi.comdiva-portal.org The formation of hydrazones is reversible, and its kinetics and stability are pH-dependent. nih.gov Computational studies can model the reaction mechanism, including the formation of the initial tetrahedral intermediate and the subsequent dehydration step. nih.gov These models are particularly useful for understanding the role of catalysts, such as aniline (B41778), which can significantly accelerate the reaction rate at neutral pH. nih.govnih.gov By predicting how different substituents and pH conditions affect the reaction equilibrium and rate, these in silico approaches guide the development of efficient and stable bioconjugation strategies. nih.gov

Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group protects the hydrazine (B178648) moiety during synthesis and storage and must be removed to enable conjugation. researchgate.netnih.gov While a standard procedure in organic synthesis, computational models can still provide insight into the deprotection mechanism, typically under acidic conditions (e.g., with trifluoroacetic acid), by modeling the protonation and subsequent cleavage of the carbamate. acs.org

| Reaction | Key Functional Group | Computational Method | Predicted Properties & Insights | Citation |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | DFT Calculations | Elucidation of the catalytic mechanism; prediction of high reaction rates (107 to 108-fold acceleration) and regioselectivity for the 1,4-triazole isomer. | organic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | DFT Calculations | Prediction of reaction rates with various strained alkynes (e.g., DBCO, BCN) by calculating activation energies. | acs.org |

| Hydrazone Ligation | Formylhydrazine | Mechanistic modeling | Analysis of reaction kinetics, pH dependence, and stability of the resulting hydrazone bond. Models the effect of catalysts like aniline. | nih.govnih.gov |

| Virtual Library Generation | Azide, Alkyne | Specialized algorithms (e.g., AutoClickChem) | Automated in silico reaction simulation to generate large, synthetically accessible compound libraries for virtual screening. | nih.govplos.org |

Docking Studies and Computational Design in PROTAC Linker Optimization

The development of PROTACs has been significantly hampered by the empirical and labor-intensive nature of linker optimization. nih.govresearchgate.net Computational methods, including molecular docking and MD simulations, are becoming essential for the rational design of PROTACs and for understanding the critical role of the linker, such as this compound. nih.govcomputabio.com The primary goal of these computational approaches is to model and predict the formation of a stable and geometrically favorable ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. researchgate.netacs.org

Molecular docking is used to predict the binding poses of the two ends of the PROTAC molecule within their respective protein pockets. nih.govresearchgate.net More advanced computational protocols go further by modeling the entire ternary complex. These methods often involve assembling the two proteins and the PROTAC and then sampling the conformational space of the linker to find low-energy arrangements that minimize steric clashes and maximize favorable protein-protein and protein-linker interactions. nih.govacs.org

These computational studies have consistently shown that the linker is not merely a passive spacer. acs.orgrsc.org Its length, chemical composition (e.g., PEG versus alkyl chains), and flexibility are critical parameters that dictate the efficacy of the resulting PROTAC. explorationpub.comnih.gov

Length: If a linker is too short, it can cause steric clashes that prevent the simultaneous binding of both proteins. If it's too long, it may not effectively bring the two proteins into the required proximity for ubiquitin transfer. explorationpub.com

Composition: The chemical nature of the linker (e.g., the inclusion of PEG units) influences properties like solubility, cell permeability, and the specific non-covalent interactions it can form within the ternary complex. nih.gov

Flexibility: While flexibility is needed to adopt a productive conformation, excessive rigidity can prevent the necessary adjustments for optimal ternary complex formation. Conversely, too much flexibility can lead to a significant entropic penalty upon binding. acs.orgrsc.org

| Computational Approach/Tool | Methodology | Application in Linker Optimization | Citation |

|---|---|---|---|

| Ternary Complex Modeling Suites | Protein-protein docking, conformational searching, energy minimization | Predicts the 3D structure of the POI-PROTAC-E3 ligase complex to assess linker suitability and identify key interactions. | acs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | All-atom simulation of system dynamics over time | Evaluates the stability, flexibility, and conformational preferences of the linker within the ternary complex. | nih.govacs.org |

| AI/ML Generative Models (e.g., ProLinker-Generator) | Deep generative models, reinforcement learning | De novo design of novel linker structures with desired physicochemical properties (length, solubility, etc.). | rsc.orgmdpi.com |

| Rosetta and OMEGA | Linker conformation screening and model refinement | Establishes relationships between linker length/conformation and cellular activity by modeling ternary complexes. | nih.gov |

Q & A

Basic Questions

Q. What are the optimal conditions for deprotecting the Boc group in Azido-PEG4-formylhydrazine-Boc to generate reactive hydrazide?

- Methodological Answer : Deprotection is typically achieved using mild acidic conditions. A common protocol involves treating the compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA/DCM, 30 min, room temperature), followed by neutralization with a weak base like sodium bicarbonate. The liberated hydrazide can then react with carbonyl groups (e.g., aldehydes, ketones) under pH-controlled conditions (pH 4–6) to form stable hydrazone bonds .

Q. How does the PEG4 spacer enhance experimental outcomes in conjugation reactions?

- Methodological Answer : The hydrophilic PEG4 spacer improves solubility in aqueous media, reducing aggregation and steric hindrance during reactions. This is critical for biomolecule conjugations (e.g., proteins, peptides) where poor solubility can lead to incomplete reactions. For organic-phase reactions, pre-dissolving the compound in a PEG-compatible solvent (e.g., DMF or DMSO) before dilution into aqueous buffers is recommended .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Azides can pose explosion risks under certain conditions. Key precautions include:

- Avoiding direct contact with heavy metals (e.g., copper, which accelerates decomposition).

- Conducting reactions in a fume hood with blast shields for scale-up.

- Storing the compound in a cool, dry place, protected from light, and avoiding repeated freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How can competing side reactions between the azide and hydrazide groups be minimized during multi-step conjugation protocols?

- Methodological Answer : To prevent interference:

- Sequential Protection/Deprotection : Perform Click Chemistry (azide-alkyne cycloaddition) first using copper(I)-catalyzed or strain-promoted (e.g., DBCO) methods, then deprotect the Boc group for hydrazide coupling.

- Orthogonal Chemistries : Use pH-controlled hydrazone formation (after azide conjugation) to ensure regioselectivity. Monitor reaction progress via HPLC or MALDI-TOF to detect undesired cross-reactions .

Q. What analytical techniques are recommended for characterizing this compound conjugates with biomolecules?

- Methodological Answer :

- NMR Spectroscopy : Track hydrazone formation via disappearance of the Boc-protected amine (~1.4 ppm) and appearance of hydrazide protons (~6–8 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight shifts (e.g., +340–350 Da for PEG4-linked adducts).

- HPLC : Use reverse-phase columns to resolve unreacted components from conjugates. For protein conjugates, SDS-PAGE with Coomassie staining or Western blotting with azide-specific probes (e.g., DBCO-fluorophores) can validate success .

Q. How does PEG chain length (e.g., PEG4 vs. PEG8) impact steric effects in PROTAC linker design?

- Methodological Answer : Shorter PEG chains (e.g., PEG4) reduce steric hindrance between E3 ligase-binding and target-binding moieties, enhancing ternary complex formation. For example, in PROTAC synthesis, PEG4 balances solubility and spatial flexibility, whereas longer chains (PEG8+) may decrease cellular uptake efficiency. Validate via comparative cellular degradation assays (e.g., Western blot for target protein levels) .

Q. What strategies mitigate hydrolysis of the formylhydrazine moiety during long-term storage?

- Methodological Answer :

- Lyophilization : Store the Boc-protected compound as a lyophilized powder under inert gas (argon/nitrogen) at -20°C.

- Buffered Solutions : For pre-deprotected hydrazide, use slightly acidic buffers (pH 4–5) to slow hydrolysis. Avoid aqueous storage >48 hours; prioritize immediate use post-deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.